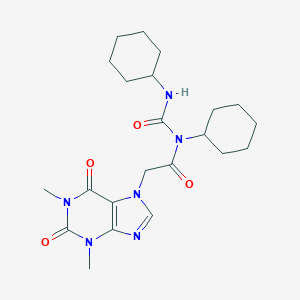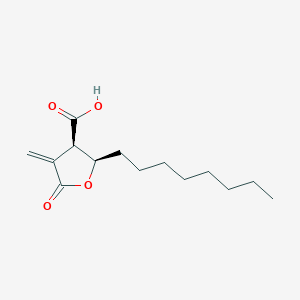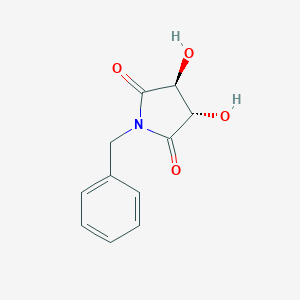
(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Descripción general
Descripción
"(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione" is a synthetic intermediate with a unique structural feature, making it a valuable scaffold in organic chemistry and medicinal research. It is related to a variety of bioactive compounds and has been the subject of various synthetic routes and structural analyses to understand its chemical and physical behavior better.
Synthesis Analysis
The compound can be synthesized via a melting reaction of the salt formed by L-malic acid and benzylamine in methanol, with optimal conditions reported at 140°C for 8 hours yielding 68% (Qiu Fei, 2011). Another study explored the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides to investigate the stereochemical outcome (N. Jumali et al., 2017).
Molecular Structure Analysis
Structural investigations of related compounds, such as 3-acylpyrrolidine-2,4-diones (tetramic acids), have been facilitated by NMR spectroscopy and X-ray crystallography, revealing insights into their tautomeric forms and structural revisions of natural products containing this unit (M. J. Nolte et al., 1980).
Chemical Reactions and Properties
The conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation has been explored, highlighting the thermodynamic instability of tosylates and their spontaneous conversion to maleimides, thus providing a deeper understanding of the reactivity and potential transformations of the compound (Maocai Yan et al., 2018).
Physical Properties Analysis
The melting reaction synthesis method not only offers a route to synthesize the target compound but also indirectly provides insights into its physical properties, such as melting point and solubility, which are crucial for further applications and handling (Qiu Fei, 2011).
Chemical Properties Analysis
The study on the structure-activity relationship of related compounds, such as 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, provides insights into the chemical properties and functional group reactivity, which are essential for designing substrate-specific inhibitors with improved functional activities (Qianbin Li et al., 2009).
Aplicaciones Científicas De Investigación
Conversion to Maleimide for Organic Synthesis : Pyrrolidine-2,5-diones, like the one , can be converted to maleimides. This process involves tosylation and has been investigated using density functional theory (DFT). The knowledge of this conversion is useful in understanding properties and synthesis methods related to pyrrolidine-2,5-diones and maleimides (Yan et al., 2018).
Building Block for Macrocyclic Polyesters : (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine has been used as a building block in synthesizing new enantiopure macrocyclic polyesters. Different synthetic approaches leading to these structures have been explored and verified through NMR spectroscopy, FAB mass spectrometry, and X-ray analysis (Cicchi et al., 1998).
Synthesis via Melting Reaction : A melting reaction method has been developed for synthesizing 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, starting from L-malic acid and benzylamine. This reaction's optimal conditions were found to be 140℃ for 8 hours (Qiu Fei, 2011).
Antimicrobial Activity of Derivatives : New derivatives of 3-benzyl-4-thioxo-5-arylideneimidazolidine-2-ones and 3-benzyl-5-arylideneimidazolidine-2,4-dione have been synthesized from aromatic aldehydes and 3-substituted imidazolidine-2,4-diones or 4-thioxoimidazolidine-2-ones. These compounds exhibit antimicrobial activity, demonstrating the potential biomedical applications of these derivatives (Albuquerque et al., 1999).
Inhibitory Effects on Human Carbonic Anhydrase Isozymes : Some derivatives of 3,4-dihydroxypyrrolidine-2,5-dione have been investigated for their inhibitory effects on human carbonic anhydrase isozymes I and II. These findings suggest potential therapeutic applications for these compounds in conditions where inhibition of these enzymes is beneficial (Arslan et al., 2015).
Anti-Inflammatory Activity as PPARgamma Ligands : Some derivatives of thiazolidine-2,4-diones, including those with 3-benzylidene groups, have shown considerable anti-inflammatory activities and are potential ligands of PPARgamma. This indicates the role of these compounds in developing new anti-inflammatory agents (Barros et al., 2010).
Mecanismo De Acción
Target of Action
A compound with a similar structure, (3s,4s)-tivantinib, is known to target c-met, a receptor tyrosine kinase, and gsk3α and gsk3β, which play important roles in non-small cell lung cancer .
Mode of Action
If it acts similarly to (3S,4S)-Tivantinib, it might inhibit the activity of its targets, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
If it shares similarities with (3s,4s)-tivantinib, it could potentially affect pathways involving c-met, gsk3α, and gsk3β .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMPGFJNIDMRR-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)[C@H]([C@@H](C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






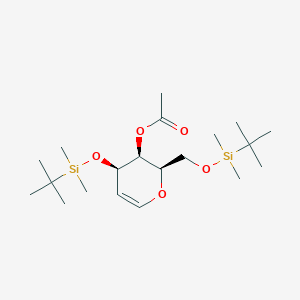





![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
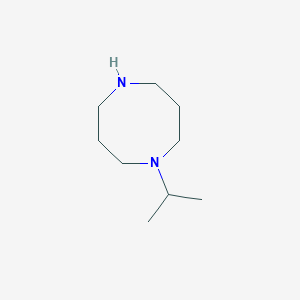
![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)
